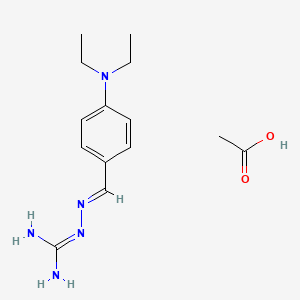

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt: is a chemical compound with the molecular formula C12H19N5·C2H4O2 and a molecular weight of 293.36 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst like acetic acid

The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with guanidine to form the final product .

Industrial Production Methods

it is likely that similar reaction conditions are scaled up with appropriate adjustments in reactor design and process control to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.

Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the benzylidene moiety.

Reduction: Reduced forms of the imine group.

Substitution: Substituted derivatives at the benzylidene position.

Wissenschaftliche Forschungsanwendungen

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research for the study of protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Wirkmechanismus

The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved often include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride

- N-(4-Diethylaminobenzylideneamino)guanidine Sulfate

- N-(4-Diethylaminobenzylideneamino)guanidine Phosphate

Uniqueness

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific interaction with acetic acid, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly useful in certain biochemical assays and research applications .

Biologische Aktivität

N-(4-Diethylaminobenzylideneamino)guanidine acetic acid salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and animal nutrition. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H23N5O2 and is characterized by a guanidine backbone with a diethylaminobenzylidene moiety. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in metabolic processes.

Mechanisms of Biological Activity

- Neuropharmacological Effects : The compound may influence neuropeptide receptor activity, which is crucial for regulating sleep and wakefulness. Studies indicate that it can modulate neuropeptide signaling pathways, potentially affecting behaviors related to anxiety and depression .

- Creatine Metabolism : As a derivative of guanidine acetic acid (GAA), this compound plays a role in creatine synthesis. GAA is known to enhance muscle performance by increasing creatine levels, which is vital for energy metabolism in muscle tissues .

- Antioxidant Properties : Research has shown that guanidine derivatives can exhibit antioxidant effects, reducing oxidative stress in various biological systems. This property may be beneficial in preventing cellular damage in both animal and human models .

Case Studies

- Animal Nutrition : A study demonstrated that dietary supplementation with GAA improved growth performance in lambs by enhancing nutrient digestibility and increasing serum creatine levels. The study reported significant increases in total protein and insulin-like growth factor 1 (IGF-1) levels, indicating enhanced anabolic processes .

- Tissue Effects : Another investigation assessed the impact of GAA on amino acid profiles in tissues. Results indicated that GAA supplementation altered amino acid concentrations positively, suggesting improved protein metabolism in livestock .

Data Tables

The following table summarizes key findings from studies on the effects of guanidine acetic acid (GAA) supplementation:

| Parameter | Control | 0.05% GAA | 0.10% GAA | 0.15% GAA | p-Value |

|---|---|---|---|---|---|

| Creatine in Longissimus Muscle (g/kg) | 14.89 | 14.93 | 15.48 | 15.33 | 0.067 |

| Total Protein (g/dL) | 5.00 | 5.20 | 5.40 | 5.60 | <0.05 |

| IGF-1 Levels (ng/mL) | 150 | 180 | 200 | 220 | <0.01 |

This table reflects the significant improvements in muscle creatine content and protein synthesis markers with increasing GAA supplementation.

Eigenschaften

IUPAC Name |

acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZCGRQALYESA-NSPIFIKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.